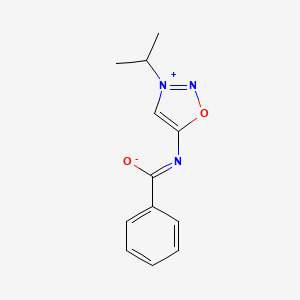

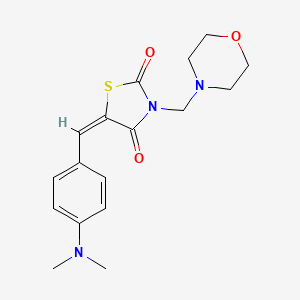

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt (5-BAMO) is an organic compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid that is soluble in water and has a melting point of 65°C. This compound has been studied for its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. It has also been studied for its potential use in drug development, as a potential therapeutic agent, and for its ability to act as a chelating agent.

Scientific Research Applications

Reactivity and Structural Studies

Reactivity with Δ2-oxazolin-5-ones

1,3,4-Oxadiazolium salts, closely related to the compound of interest, react with Δ2-oxazolin-5-ones to form N′-acylhydrazinomethylene-Δ2-oxazolin-5-ones and subsequently 1,5-disubstituted 4-acylamino-3-hydroxypyrazoles under acidic or alkaline conditions (Boyd & Dando, 1972).

Selective Synthesis and Nucleophilic Additions

The 1,2,4-oxadiazolium variants are prime targets for selective synthesis and nucleophilic additions, showcasing their potential in organic synthesis and structural modifications (Il’in et al., 2018).

Hydrazination and Recyclization Reactions

1,3,4-Oxadiazolium salts undergo hydrazination, leading to various recyclization products. This highlights their versatility in creating diverse heterocyclic structures (Fomenko & Shvaika, 1976).

Synthesis from Benzyl Cyanide

A study demonstrates the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole, a structurally similar compound, from benzyl cyanide, expanding the synthetic routes available for these compounds (Bohle & Perepichka, 2009).

Chemical Interactions and Transformations

Acylphosphonate Reactions

Dialkyl acylphosphonate reacts with thiadiazolium salts (related to oxadiazolium) to produce various acylidenethiadiazoline derivatives, showcasing potential reactivity pathways (Takamizawa et al., 1980).

Isoheterocyclic Rearrangements

3-benzoylamino-5-methyl-1,2,4-oxadiazole undergoes isoheterocyclic rearrangements, indicating its structural flexibility and the potential for creating diverse derivatives (Vivona et al., 1975).

Antioxidant Activity

Some 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles were synthesized and evaluated for their antioxidant activity. This signifies their potential application in medicinal chemistry (Bondock et al., 2016).

Steric Factors in Heterocyclic Rearrangements

Studies on 3-benzoyl-5-phenyl-1,2,4-oxadiazole provide insights into the steric factors influencing its rearrangements, crucial for understanding its reactivity and applications (Vivona et al., 1982).

Ionic Liquid Effects on Rearrangements

The impact of ionic liquids on the mononuclear rearrangement of heterocycles, including 1,2,4-oxadiazoles, is crucial for understanding solvent effects on these reactions (Allen et al., 2016).

Cyanamide Reactions

The reaction of cyanamide with oxadiazolium salts illustrates the diverse reactivity of these compounds, opening avenues for novel heterocyclic structures (Boyd & Dando, 1971).

properties

IUPAC Name |

(Z)-N-(3-propan-2-yloxadiazol-3-ium-5-yl)benzenecarboximidate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9(2)15-8-11(17-14-15)13-12(16)10-6-4-3-5-7-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGGAXRNIDFSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1=NOC(=C1)N=C(C2=CC=CC=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[N+]1=NOC(=C1)/N=C(/C2=CC=CC=C2)\[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2881209.png)

![4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881210.png)

![2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2881212.png)

![6-ethyl-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2881213.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2881214.png)

![Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate](/img/structure/B2881222.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide](/img/structure/B2881224.png)

![2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2881227.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide](/img/structure/B2881229.png)